molecular formula C13H19NO3S B8572684 1-Benzylpiperidin-4-yl methanesulfonate

1-Benzylpiperidin-4-yl methanesulfonate

Cat. No. B8572684
M. Wt: 269.36 g/mol
InChI Key: QNFFVHXNETUEGY-UHFFFAOYSA-N
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Description

1-Benzylpiperidin-4-yl methanesulfonate is a useful research compound. Its molecular formula is C13H19NO3S and its molecular weight is 269.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzylpiperidin-4-yl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzylpiperidin-4-yl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

(1-benzylpiperidin-4-yl) methanesulfonate

InChI

InChI=1S/C13H19NO3S/c1-18(15,16)17-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3

InChI Key

QNFFVHXNETUEGY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Benzyl-4-piperidinol (23.98 g), 168.66 g of toluene and 83.56 g of a 30% aqueous solution of NaOH were respectively weighed and placed in a 500-mL four-necked flask. While the mixture was stirred, the flask inside temperature was lowered to 6.7° C. Then, 31.73 g of methanesulfonyl chloride was added dropwise over 4 hours and 30 minutes at a flask inside temperature of 5 to 10° C. Water (33 mL) was added to dissolve the NaCl which had precipitated out in the aqueous phase, and the mixture was separated into the toluene phase and aqueous phase. A toluene solution of 1-benzyl-4-piperidinol methanesulfonate was thus obtained in a yield of 40.3 mole percent.
Quantity
23.98 g
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reactant
Reaction Step One
[Compound]
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aqueous solution
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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31.73 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Five
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Quantity
33 mL
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solvent
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168.66 g
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solvent
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Synthesis routes and methods II

Procedure details

2.0 g (0.01045 mol) of 1-benzyl-4-hydroxypiperidine were dissolved in 20 ml of dichlormethane and 5.1 ml (0.0366 mol) of triethylamine, cooled to 00 and treated with a solution of 1 ml (0.01255 mol) of methanesulfonyl chloride in 5 ml of dichloromethane. The mixture was stirred at 0° for 1/2 hr. Then, 10ml of 1N aqueous HCI were added, the mixture was stirred for 5 min. and the organic phase was washed with 1N aqueous HCI, with saturated bicarbonate solution and saturated sodium chloride solution and dried over magnesium sulfate. 0.97 g (35%) of 1-benzylpiperidin-4-yl methanesulfonate was obtained as yellow crystals. MS: me/e=270 (C13 H20NO3S+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One
Quantity
5.1 mL
Type
reactant
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1 mL
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reactant
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5 mL
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solvent
Reaction Step Three

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